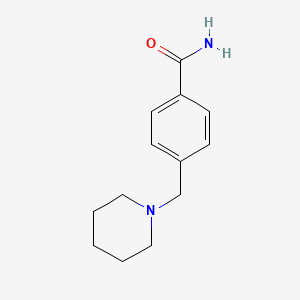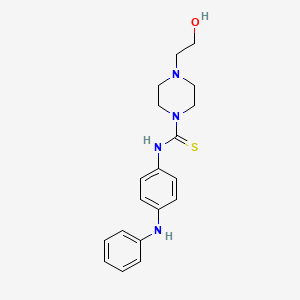
4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
“4-(1-piperidinylmethyl)benzamide” is a chemical compound that contains a benzamide group and a piperidine group . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “4-(1-piperidinylmethyl)benzamide” is represented by the linear formula C13H17N3O3 .Chemical Reactions Analysis
The synthesis of benzamides involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
4-(1-piperidinylmethyl)benzamide derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhances activity. This characteristic makes these compounds potential candidates for treating diseases like Alzheimer's, where acetylcholinesterase inhibitors are beneficial (Sugimoto et al., 1990).
Gastrointestinal Motility Enhancement
Certain derivatives of 4-(1-piperidinylmethyl)benzamide have shown effectiveness as colonic prokinetic agents. They bind to 5-HT(4) receptors and positively influence gastrointestinal motility. This property can be useful in treating conditions related to impaired gastrointestinal movement (Harada et al., 2002).
Antibacterial Activity
Metal complexes of 4-(1-piperidinylmethyl)benzamide derivatives have been synthesized and assessed for antibacterial activity. Copper complexes of these derivatives exhibited notably better antibacterial properties than the free ligands, indicating potential applications in developing new antibacterial agents (Khatiwora et al., 2013).
Anti-Fatigue Effects
Benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine have demonstrated anti-fatigue effects in weight-loaded forced swimming mice. These compounds could offer potential therapeutic benefits in treating fatigue-related conditions (Wu et al., 2014).
Serotonin 4 Receptor Agonism
Some benzamide derivatives, including those with a 4-(1-piperidinylmethyl)benzamide structure, act as selective serotonin 4 receptor agonists. These compounds can enhance gastric emptying and are potential prokinetic agents for both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Potential Antipsychotic Agents
4-(1-piperidinylmethyl)benzamide derivatives have been evaluated as potential antipsychotic agents. These compounds show binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, suggesting potential use in treating psychiatric disorders [(Norman et al., 1996)](https://consensus.app/papers/structureactivity-relationships-series-substituted-norman/bca42788556959069f28d6a17e33daaf/?utm_source=chatgpt).
Cancer Treatment Applications
Some derivatives of 4-(1-piperidinylmethyl)benzamide, like compound 1, have been studied as selective anaplastic lymphoma kinase (ALK) inhibitors, potentially useful in treating cancer. These compounds exhibit potent inhibitory effects and can be crucial in developing new cancer therapies (Teffera et al., 2013).
Metabolism in Chronic Myelogenous Leukemia Treatment
Flumatinib, a derivative of 4-(1-piperidinylmethyl)benzamide, has been studied for its metabolism in chronic myelogenous leukemia patients. Understanding its metabolic pathways is crucial for optimizing treatment efficacy and safety (Gong et al., 2010).
Dopamine Antagonistic Properties
Some 4-(1-piperidinylmethyl)benzamide derivatives have been investigated for their dopamine antagonistic properties, which can be relevant in developing treatments for disorders like schizophrenia (van de Waterbeemd & Testa, 1983).
Potential Antiarrhythmic Agents
N-(piperidylalkyl)trifluoroethoxybenzamides, derivatives of 4-(1-piperidinylmethyl)benzamide, have shown promise as oral antiarrhythmic agents in mice. They could lead to new treatments for arrhythmias and other cardiac conditions (Banitt et al., 1977).
Sigma Receptor Scintigraphy in Breast Cancer
Some benzamides, including 4-(1-piperidinylmethyl)benzamide derivatives, bind to sigma receptors overexpressed in breast cancer cells, indicating potential in breast cancer diagnostics (Caveliers et al., 2002).
δ-Opioid Agonists for Pain Treatment
Derivatives like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) act as δ-opioid agonists and have shown potential as pain treatments (Nozaki et al., 2012).
Development of CNS Indication Drugs
A series of 4-piperidin-4-ylidenemethyl-benzamides, which are δ-opioid receptor agonists, have been researched for potential CNS indications, highlighting their therapeutic potential for CNS disorders (Dantzman et al., 2012).
Wirkmechanismus
While the specific mechanism of action for “4-(1-piperidinylmethyl)benzamide” is not mentioned in the search results, it’s known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(1-piperidinylmethyl)benzamide” are not mentioned in the search results, it’s known that piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-6-4-11(5-7-12)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNDZRCJNYKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(2-phenylethyl)acetamide](/img/structure/B3480859.png)
![2-imino-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B3480869.png)
![3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3480882.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenoxyacetamide](/img/structure/B3480905.png)

![N-(3-chloro-4-methylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3480925.png)
![1-[(benzylsulfonyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3480929.png)
![2-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3480932.png)
![2'-{[(4-bromo-2-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3480933.png)
![1-[(benzylsulfonyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3480934.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3480943.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3480948.png)
![4-bromo-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3480953.png)